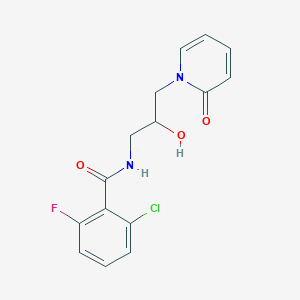

2-chloro-6-fluoro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-6-fluoro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.

Aplicaciones Científicas De Investigación

Intramolecular Hydrogen Bonding Patterns

A study by Du et al. (2009) highlights the significance of intramolecular hydrogen bonding in benzamides, including compounds similar to the one , demonstrating their potential in the design of new molecular structures with specific chemical and physical properties. This research provides a foundation for understanding how modifications to benzamide compounds can influence their behavior and applications in scientific research (Du, Jiang, & Li, 2009).

Fluorinated Nucleosides

Maruyama et al. (1999) describe a method for introducing fluorine into nucleosides, a process relevant for the synthesis of antiviral and anticancer agents. This method could be applicable to the synthesis of related benzamide compounds, expanding their utility in drug development (Maruyama, Takamatsu, Kozai, Satoh, & Izawa, 1999).

HDAC Inhibition for Cancer Therapy

Mai et al. (2005) explore the role of (aryloxopropenyl)pyrrolyl hydroxamates, with structural similarities to the compound , as histone deacetylase (HDAC) inhibitors, highlighting their potential in cancer therapy. Such compounds, including benzamides with specific substituents, could be utilized in developing targeted therapies for various cancers (Mai, Massa, Pezzi, Simeoni, Rotili, Nebbioso, Scognamiglio, Altucci, Loidl, & Brosch, 2005).

Antibacterial and Antifungal Agents

Egawa et al. (1984) report on the synthesis and antibacterial activity of naphthyridine carboxylic acids and their analogues, emphasizing the potential of benzamide derivatives in developing new antimicrobial agents. This indicates the compound's relevance in research aimed at combating infectious diseases (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Biological Activity Spectrum

A study by Imramovský et al. (2011) on chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides explores their biological activity, including antimicrobial effects and inhibition of photosynthetic electron transport. This research underscores the diverse applications of benzamide derivatives in biological studies and potential therapeutic uses (Imramovský, Pesko, Kráľová, Vejsová, Stolaříková, Vinšová, & Jampílek, 2011).

Stereoselective Synthesis in Drug Development

Lall et al. (2012) discuss the stereoselective synthesis of a key intermediate for PF-00951966, a fluoroquinolone antibiotic, highlighting the role of stereochemistry in the development of new pharmaceuticals. This points to the significance of the compound's structural aspects in synthesizing drugs with specific activities (Lall, Hoge, Tran, Kissel, Murphy, Taylor, Hutchings, Samas, Ellsworth, Curran, & Showalter, 2012).

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O3/c16-11-4-3-5-12(17)14(11)15(22)18-8-10(20)9-19-7-2-1-6-13(19)21/h1-7,10,20H,8-9H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQKXUUAYPBFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC(CNC(=O)C2=C(C=CC=C2Cl)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2540915.png)

![4-[4-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2540920.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540921.png)

![1-[(3-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2540922.png)

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2540925.png)

![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride](/img/structure/B2540930.png)

![N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2540933.png)

![2-Ethyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2540934.png)

![2-ethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2540936.png)